molecular formula C8H9ClMg B14249560 magnesium;1,2-dimethylbenzene-6-ide;chloride CAS No. 183817-75-6

magnesium;1,2-dimethylbenzene-6-ide;chloride

Cat. No.: B14249560
CAS No.: 183817-75-6
M. Wt: 164.91 g/mol
InChI Key: APUBJCIRKJZPCG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Magnesium;1,2-dimethylbenzene-6-ide;chloride is a chemical compound with the molecular formula C8H9ClMg. It is a Grignard reagent, which is commonly used in organic synthesis for forming carbon-carbon bonds. This compound is particularly useful in the formation of various aromatic compounds due to its reactivity with electrophiles.

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium;1,2-dimethylbenzene-6-ide;chloride can be synthesized through the reaction of 1,2-dimethylbenzene (o-xylene) with magnesium in the presence of anhydrous ether. The reaction is typically carried out under an inert atmosphere to prevent the oxidation of the Grignard reagent. The general reaction is as follows:

C8H10+MgC8H9MgCl\text{C}_8\text{H}_{10} + \text{Mg} \rightarrow \text{C}_8\text{H}_9\text{MgCl} C8​H10​+Mg→C8​H9​MgCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction is typically carried out in a continuous flow system to optimize production efficiency.

Chemical Reactions Analysis

Types of Reactions

Magnesium;1,2-dimethylbenzene-6-ide;chloride undergoes several types of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

    Substitution Reactions: Can replace halides in alkyl halides to form new carbon-carbon bonds.

    Coupling Reactions: Participates in coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes and ketones are common reactants.

    Halides: Alkyl halides are often used in substitution reactions.

    Catalysts: Transition metal catalysts are sometimes used in coupling reactions.

Major Products

    Alcohols: Formed from the reaction with carbonyl compounds.

    Alkanes: Formed from substitution reactions with alkyl halides.

    Biaryl Compounds: Formed from coupling reactions.

Scientific Research Applications

Magnesium;1,2-dimethylbenzene-6-ide;chloride has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.

    Industry: Applied in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of magnesium;1,2-dimethylbenzene-6-ide;chloride involves the formation of a highly reactive nucleophilic species. This nucleophile can attack electrophilic centers in various substrates, leading to the formation of new carbon-carbon bonds. The molecular targets include carbonyl groups, halides, and other electrophilic centers. The pathways involved typically follow a two-step mechanism: nucleophilic attack followed by protonation or elimination.

Comparison with Similar Compounds

Similar Compounds

    Phenylmagnesium Bromide: Another Grignard reagent with similar reactivity but different substituents.

    Methylmagnesium Chloride: A simpler Grignard reagent with a single methyl group.

    Ethylmagnesium Bromide: Similar in reactivity but with an ethyl group instead of a dimethylbenzene group.

Uniqueness

Magnesium;1,2-dimethylbenzene-6-ide;chloride is unique due to its specific structure, which provides distinct reactivity patterns compared to other Grignard reagents. The presence of the dimethylbenzene group allows for selective reactions and the formation of specific products that are not easily accessible with simpler Grignard reagents.

Properties

CAS No.

183817-75-6

Molecular Formula

C8H9ClMg

Molecular Weight

164.91 g/mol

IUPAC Name

magnesium;1,2-dimethylbenzene-6-ide;chloride

InChI

InChI=1S/C8H9.ClH.Mg/c1-7-5-3-4-6-8(7)2;;/h3-5H,1-2H3;1H;/q-1;;+2/p-1

InChI Key

APUBJCIRKJZPCG-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C[C-]=C1C.[Mg+2].[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.